Cas no 1707379-66-5 (tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate)

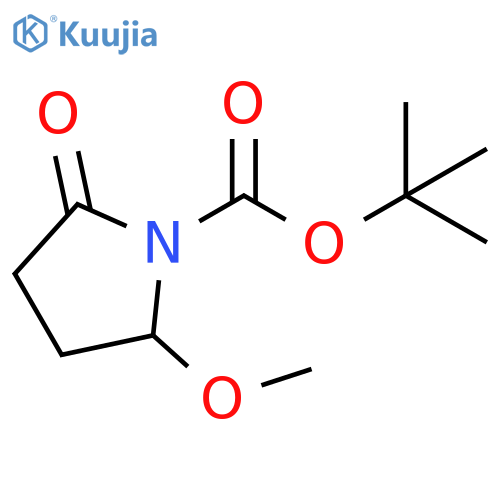

1707379-66-5 structure

商品名:tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate

CAS番号:1707379-66-5

MF:C10H17NO4

メガワット:215.24628329277

MDL:MFCD27981054

CID:5161815

PubChem ID:102567603

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-5-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

- 1-Pyrrolidinecarboxylic acid, 2-methoxy-5-oxo-, 1,1-dimethylethyl ester

- tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate

-

- MDL: MFCD27981054

- インチ: 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7(12)5-6-8(11)14-4/h8H,5-6H2,1-4H3

- InChIKey: DTZCKGNCJSNKHK-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)C(=O)CCC1OC

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9760621-0.1g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95.0% | 0.1g |

$376.0 | 2025-02-21 | |

| Enamine | EN300-9760621-1.0g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95.0% | 1.0g |

$1086.0 | 2025-02-21 | |

| Enamine | EN300-9760621-0.05g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95.0% | 0.05g |

$252.0 | 2025-02-21 | |

| Enamine | EN300-9760621-2.5g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95.0% | 2.5g |

$2127.0 | 2025-02-21 | |

| Enamine | EN300-9760621-5.0g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95.0% | 5.0g |

$3147.0 | 2025-02-21 | |

| 1PlusChem | 1P0281Y3-500mg |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95% | 500mg |

$1109.00 | 2024-06-19 | |

| 1PlusChem | 1P0281Y3-2.5g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95% | 2.5g |

$2691.00 | 2024-06-19 | |

| 1PlusChem | 1P0281Y3-5g |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95% | 5g |

$3952.00 | 2024-06-19 | |

| Aaron | AR02826F-500mg |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95% | 500mg |

$1190.00 | 2025-02-15 | |

| 1PlusChem | 1P0281Y3-100mg |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate |

1707379-66-5 | 95% | 100mg |

$527.00 | 2024-06-19 |

tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1707379-66-5 (tert-butyl 2-methoxy-5-oxopyrrolidine-1-carboxylate) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量